molecular formula C5H8N2O B106344 (1-Methyl-1H-imidazol-2-yl)methanol CAS No. 17334-08-6

(1-Methyl-1H-imidazol-2-yl)methanol

Cat. No. B106344
CAS RN: 17334-08-6
M. Wt: 112.13 g/mol
InChI Key: CDQDMLWGTVLQEE-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C5H8N2O . It is also known as 1-Methyl-2-imidazolemethanol .


Synthesis Analysis

The synthesis of “(1-Methyl-1H-imidazol-2-yl)methanol” derivatives can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-imidazol-2-yl)methanol” consists of a five-membered ring containing two nitrogen atoms, a methyl group attached to one of the nitrogen atoms, and a methanol group attached to the carbon atom between the two nitrogen atoms .


Chemical Reactions Analysis

The alcohols in the “(1-Methyl-1H-imidazol-2-yl)methanol” system can be converted into carbonyl compounds via the corresponding quaternary salts . The system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-imidazol-2-yl)methanol” has a molecular weight of 112.13 and a density of 1.16±0.1 g/cm3 . It has a melting point of 116-119°C and a boiling point of 145°C at 1 Torr . It is slightly soluble in water .

Scientific Research Applications

Organic Chemistry

Application

“(1-Methyl-1H-imidazol-2-yl)methanol” and its derivatives are used in the synthesis of carbonyl compounds . These compounds play a crucial role in various chemical reactions and are key components in a variety of everyday applications .

Method of Application

The “(1-Methyl-1H-imidazol-2-yl)methanol” derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols derived from “(1-Methyl-1H-imidazol-2-yl)methanol” were convertible into the carbonyl compounds via the corresponding quaternary salts .

Results and Outcomes

The stable “(1-Methyl-1H-imidazol-2-yl)methanol” system can be regarded as a masked form of the carbonyl group as well as a synthon of the group . This suggests that “(1-Methyl-1H-imidazol-2-yl)methanol” and its derivatives could be used as building blocks in the synthesis of more complex organic compounds .

Organic Chemistry - Advanced Synthesis

Application

“(1-Methyl-1H-imidazol-2-yl)methanol” derivatives have been prepared by treatment of aldehydes or ketones with 2-lithio-l-methyl-1H-imidazole . This method provides an advanced synthesis route for these derivatives, expanding their potential applications in organic chemistry .

Method of Application

The “(1-Methyl-1H-imidazol-2-yl)methanol” derivatives were prepared by a Grignard reaction of 2-formyl-1-methyl-1H-imidazole with 4-phen- oxyphenylmagnesium bromide . This method provides a more efficient and versatile synthesis route for these derivatives .

Results and Outcomes

The Grignard reaction method resulted in a high yield of “(1-Methyl-1H-imidazol-2-yl)methanol” derivatives . This suggests that this method could be used to prepare these derivatives in large quantities for various applications in organic chemistry .

Organic Chemistry - Carbonyl Compound Synthesis

Application

“(1-Methyl-1H-imidazol-2-yl)methanol” derivatives have been prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole . This method provides an advanced synthesis route for these derivatives, expanding their potential applications in organic chemistry .

Safety And Hazards

“(1-Methyl-1H-imidazol-2-yl)methanol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazoles, including “(1-Methyl-1H-imidazol-2-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

(1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQDMLWGTVLQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341524
Record name (1-Methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-imidazol-2-yl)methanol

CAS RN

17334-08-6
Record name (1-Methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
S OHTA, S HAYAKAWA, K NISHIMURA… - Chemical and …, 1987 - jstage.jst.go.jp
(1-Methyl-1H-imidazol-2-yl) methanol derivatives (4 and 7) were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole(2) or by treating 2-acyl-1H-imidazoles(3) …
Number of citations: 39 www.jstage.jst.go.jp
A Benhassine, MI Chouiter, M Kara-Ali… - Journal of Molecular …, 2023 - Elsevier
This study focuses on the synthesis, the structural studies of four new divalent metal coordination complexes of (1-methyl-1H-imidazol-2-yl)methanol (Hmim), and the assessment of …
Number of citations: 0 www.sciencedirect.com
A Benhassine, H Boulebd, B Anak, MK Ali… - Inorganica Chimica …, 2019 - Elsevier
We report in this paper, a combined experimental and theoretical study of two new Co(II) complexes [Co(OAc) 2 (L) 2 (1) and CoCl 2 (L) 2 (2)] based on (1-methyl-1H-imidazol-2-yl)…
Number of citations: 9 www.sciencedirect.com
MP Batten, AJ Canty, KJ Cavell, T Rüther… - … Section C: Crystal …, 2004 - scripts.iucr.org
The first of the title compounds, [Fe(C12H15N6P)2][FeCl4]·4CH4O, is the first homoleptic bis(ligand)iron(II) species reported for this phosphorus bridgehead ligand; interestingly, the …
Number of citations: 13 scripts.iucr.org
A Benhassine, H Boulebd, B Anak… - Journal of …, 2018 - Taylor & Francis
In this paper, we present a combined experimental and computational study of two new cobalt(II) complexes as [Co(Hmbm) 2 (OAc) 2 ] and [Co(Hmbm) 2 (H 2 O) 2 ]Cl 2 (Hmbm = (1-…
Number of citations: 9 www.tandfonline.com
MP Batten, AJ Canty, KJ Cavell - reflections - Citeseer
In the quasi-trigonal±bipyramidal environment of the fivecoordinate FeII atom in the title compound,[FeCl2 (C14H18-N6O)(CH4O)], the methanol and one of the N-atom donors of the …
Number of citations: 0 citeseerx.ist.psu.edu
A Benhassine, MI Chouiter, MK Ali… - Journal of Molecular …, 2022 - Elsevier
A combined experimental and theoretical study of new complex with a formula of [Cd(Hmim) 2 (OAc) 2 ], where Hmim stands for (1-methyl-1H-imidazol-2-yl) methanol has been reported…
Number of citations: 4 www.sciencedirect.com
M Seifried, FM Kapsamer, M Reissner, JM Welch… - Magnetochemistry, 2022 - mdpi.com
The two achiral ligands tris(1-methyl-1H-imidazol-2-yl)methanol ((mim) 3 COH) and bis(1-methyl-1H-imidazol-2-yl)(3-methylpyridin-2-yl)methanol ((mim) 2 (mpy)COH) form on reaction …
Number of citations: 3 www.mdpi.com
LP Wu, Y Yamagiwa, I Ino, K Sugimoto, T Kuroda-Sowa… - Polyhedron, 1999 - Elsevier
Copper(II) and iron(II, III) complexes of the tripodal ligand, tris(1-methyl-1H-imidazol-2-yl)methanol (Htmim), have been synthesized and characterized by elemental analysis, 1 H NMR …
Number of citations: 26 www.sciencedirect.com
Y Zheng, JA Martinez‐Acosta, M Khimji… - …, 2021 - Wiley Online Library
A range of ketones flanked by a combination of an aromatic and a heterocyclic ring (furan, thiophene, N‐methylimidazole) were reduced under asymmetric transfer hydrogenation (ATH) …

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